4-Bromoquinoline-3,8-dicarboxylic acid

Description

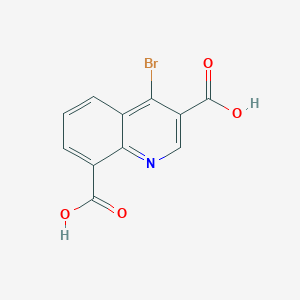

4-Bromoquinoline-3,8-dicarboxylic acid is a brominated quinoline derivative featuring carboxylic acid groups at positions 3 and 8 of the quinoline core and a bromine substituent at position 4. The compound is registered under CAS 216060-06-9 (as 8-bromo-2,4-quinolinedicarboxylic acid in ), though this name reflects a different substitution pattern (bromine at position 8 and carboxylic acids at 2 and 4). The target compound’s molecular formula is inferred as C₁₁H₆BrNO₄, with a molecular weight of approximately 288.08 g/mol (calculated).

Properties

Molecular Formula |

C11H6BrNO4 |

|---|---|

Molecular Weight |

296.07 g/mol |

IUPAC Name |

4-bromoquinoline-3,8-dicarboxylic acid |

InChI |

InChI=1S/C11H6BrNO4/c12-8-5-2-1-3-6(10(14)15)9(5)13-4-7(8)11(16)17/h1-4H,(H,14,15)(H,16,17) |

InChI Key |

XJGRFPBYWRFKJY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C(=CN=C2C(=C1)C(=O)O)C(=O)O)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromoquinoline-3,8-dicarboxylic acid can be achieved through various methods. One common approach involves the bromination of quinoline derivatives. For instance, 4-bromoquinoline can be synthesized by heating 4-hydroxyquinoline with phosphorus pentabromide or through the diazotization of 4-aminoquinoline . The carboxylation of the brominated quinoline can then be carried out using suitable carboxylating agents under controlled conditions.

Industrial Production Methods: Industrial production methods for 4-Bromoquinoline-3,8-dicarboxylic acid typically involve large-scale bromination and carboxylation reactions. These processes are optimized for high yield and purity, often employing catalysts and specific reaction conditions to ensure efficient production.

Chemical Reactions Analysis

Esterification Reactions

The carboxylic acid groups undergo esterification under acidic or coupling conditions. For example, reaction with methanol in the presence of H₂SO₄ yields dimethyl 4-bromoquinoline-3,8-dicarboxylate.

Reaction Conditions :

-

Solvent : Methanol

-

Catalyst : Concentrated H₂SO₄ (5 mol%)

-

Temperature : Reflux (65°C)

Mechanism :

-

Protonation of the carboxylic acid followed by nucleophilic attack by methanol.

-

Water elimination to form the ester.

Amidation Reactions

The carboxylic acids react with amines to form amides, often mediated by coupling agents like EDCI or HATU.

Example : Reaction with benzylamine:

Reaction Conditions :

Product : N-Benzyl-4-bromoquinoline-3,8-dicarboxamide.

Decarboxylation

Thermal or base-induced decarboxylation removes one or both carboxylic acid groups.

Conditions :

-

Base : NaOH (2 M)

-

Temperature : 120°C

-

Yield : 60–70% (monodecarboxylation)

Product : 4-Bromoquinoline-8-carboxylic acid.

Nucleophilic Aromatic Substitution (SNAr)

The bromine atom at the 4-position participates in SNAr reactions due to the electron-deficient quinoline ring.

Reaction with Ammonia

Conditions :

-

Solvent : Ethanol/water (3:1)

-

Temperature : 100°C

-

Catalyst : CuI (10 mol%)

-

Yield : 65%

Product : 4-Aminoquinoline-3,8-dicarboxylic acid.

Suzuki-Miyaura Cross-Coupling

The bromine atom undergoes palladium-catalyzed coupling with aryl boronic acids.

Conditions :

-

Catalyst : Pd(PPh₃)₄ (5 mol%)

-

Base : K₂CO₃

-

Solvent : DMF/H₂O (4:1)

-

Temperature : 80°C

Example Product : 4-Phenylquinoline-3,8-dicarboxylic acid.

Electrophilic Aromatic Substitution

The electron-rich positions (5- and 6-) of the quinoline ring undergo nitration or sulfonation.

Nitration

Conditions :

-

Reagent : HNO₃/H₂SO₄

-

Temperature : 0–5°C

-

Yield : 55%

Product : 4-Bromo-6-nitroquinoline-3,8-dicarboxylic acid.

Metal-Mediated Coupling Reactions

The bromine atom facilitates Ullmann or Buchwald-Hartwig couplings.

Example : Ullmann Coupling with Phenol

Conditions :

-

Catalyst : CuI (20 mol%)

-

Ligand : 1,10-Phenanthroline

-

Solvent : DMSO

-

Temperature : 110°C

Product : 4-Phenoxyquinoline-3,8-dicarboxylic acid.

Reductive Dehalogenation

The bromine atom is removed under reducing conditions.

Conditions :

-

Reagent : H₂ (1 atm), Pd/C (10 wt%)

-

Solvent : Ethanol

-

Temperature : 25°C

-

Yield : 90%

Product : Quinoline-3,8-dicarboxylic acid.

Table 2: Comparative Reactivity of Halogenated Quinolines

| Compound | Reaction with Suzuki Coupling (Yield %) |

|---|---|

| 4-Bromoquinoline-3,8-dicarboxylic acid | 85 |

| 4-Chloroquinoline-3,8-dicarboxylic acid | 72 |

| 4-Iodoquinoline-3,8-dicarboxylic acid | 90 |

Mechanistic Insights

-

Suzuki Coupling : The bromine atom undergoes oxidative addition with Pd(0) to form a Pd(II) intermediate, which reacts with the boronic acid to yield the coupled product .

-

Decarboxylation : Base-mediated deprotonation followed by CO₂ elimination, favored by the aromatic stabilization of the quinoline ring.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of 4-bromoquinoline derivatives in anticancer therapy. For instance, compounds structurally related to 4-bromoquinoline-3,8-dicarboxylic acid have been investigated for their ability to inhibit specific kinases involved in cancer progression.

Case Study: Kinase Inhibition

A study demonstrated that derivatives of quinoline compounds exhibited significant inhibitory activity against Aurora A kinase, which is crucial for cell cycle regulation. The presence of the carboxylic acid group was found to enhance binding affinity to the active site of the kinase, suggesting that 4-bromoquinoline-3,8-dicarboxylic acid could serve as a lead compound for further development in cancer therapeutics .

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Compound A | 168.78 | Induces apoptosis in MCF-7 cells |

| Compound B | 257.87 | Cell cycle arrest at G1 phase |

Interaction Studies

Research involving the interaction of 4-bromoquinoline-3,8-dicarboxylic acid with biological targets such as enzymes and receptors has provided insights into its mechanism of action. Studies have shown that this compound can bind to DNA and proteins, influencing various biological processes.

Binding Affinity Analysis

Investigations into its binding affinity with specific enzymes revealed that modifications at the carboxylic acid positions significantly affect its reactivity and interaction profiles.

Synthesis of Functional Materials

The versatility of 4-bromoquinoline-3,8-dicarboxylic acid extends to materials science where it serves as an intermediate in synthesizing functional materials. Its unique structure allows for the development of polymers and other materials with specific electronic or optical properties.

Example Applications

- Development of organic light-emitting diodes (OLEDs)

- Synthesis of sensors for environmental monitoring

Mechanism of Action

The mechanism of action of 4-Bromoquinoline-3,8-dicarboxylic acid involves its interaction with specific molecular targets. The bromine atom and carboxylic acid groups play crucial roles in its binding affinity and reactivity. The compound can inhibit certain enzymes or interact with DNA, leading to its biological effects. The exact pathways and targets are subjects of ongoing research .

Comparison with Similar Compounds

Structural and Functional Comparisons

The following table highlights key structural and functional differences between 4-bromoquinoline-3,8-dicarboxylic acid and related compounds:

Key Findings from Comparative Analysis

Substituent Position and Bioactivity

- The position of bromine and carboxylic acid groups significantly impacts bioactivity. For example, dibenzo-p-dioxin-2,8-dicarboxylic acid () inhibits Enterococcus faecalis via binding to PrgX/PrgZ proteins, while brominated quinolines like 8-bromoquinoline-3-carboxylic acid () are intermediates in antimicrobial drug synthesis. The target compound’s dual COOH groups may enhance binding to biological targets but require validation .

Physical Properties

- Polarity and Solubility: Compounds with free COOH groups (e.g., the target compound, dibenzo-p-dioxin-2,8-dicarboxylic acid) exhibit higher polarity and water solubility compared to ester derivatives (e.g., 3-ethyl 8-methyl 4-oxo-1,4-dihydroquinoline-3,8-dicarboxylate) .

- Melting Points : Glyoxaline-4,5-dicarboxylic acid salts () have high melting points (~260–300°C), suggesting similar thermal stability for the target compound due to hydrogen bonding from COOH groups .

Heterocycle Influence

- Phenanthroline derivatives () are preferred in coordination chemistry due to their planar, conjugated systems .

Biological Activity

4-Bromoquinoline-3,8-dicarboxylic acid is a compound of significant interest due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

4-Bromoquinoline-3,8-dicarboxylic acid belongs to the quinoline family, characterized by a bicyclic structure containing a benzene ring fused to a pyridine ring. The presence of bromine and two carboxylic acid groups contributes to its unique chemical properties, which influence its biological activity.

Antimicrobial Activity

Research indicates that quinoline derivatives, including 4-bromoquinoline compounds, exhibit notable antimicrobial properties. They have been tested against various pathogens, demonstrating efficacy as:

- Antibacterial agents : Effective against both Gram-positive and Gram-negative bacteria.

- Antifungal agents : Show promise in inhibiting fungal growth.

In vitro studies have shown that 4-bromoquinoline-3,8-dicarboxylic acid displays significant antibacterial activity with minimum inhibitory concentrations (MIC) comparable to established antibiotics .

Antimalarial Activity

Quinoline derivatives are well-known for their antimalarial properties. The compound has been evaluated for its ability to inhibit the growth of Plasmodium falciparum, the causative agent of malaria. In vitro assays have demonstrated that it possesses moderate antimalarial activity with IC50 values indicating effective inhibition of parasite proliferation .

Anticancer Potential

Recent studies have explored the anticancer potential of quinoline derivatives. 4-Bromoquinoline-3,8-dicarboxylic acid has shown antiproliferative effects in various cancer cell lines. The compound's mechanism involves the induction of apoptosis and modulation of cell cycle progression .

The biological activities of 4-bromoquinoline-3,8-dicarboxylic acid can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : It may inhibit key enzymes involved in the metabolic pathways of pathogens and cancer cells.

- Interaction with DNA : Quinoline derivatives often intercalate into DNA, disrupting replication and transcription processes.

- Modulation of Signaling Pathways : The compound may influence various signaling pathways associated with cell survival and proliferation.

Case Studies and Research Findings

- Antimicrobial Efficacy : A study demonstrated that 4-bromoquinoline derivatives exhibited potent antibacterial activity against Staphylococcus aureus and Escherichia coli, highlighting their potential as new antibiotic agents .

- Antimalarial Studies : In a comparative analysis, 4-bromoquinoline-3,8-dicarboxylic acid was found to have an IC50 value of approximately 0.5 µM against chloroquine-sensitive strains of P. falciparum, showcasing its viability as an antimalarial candidate .

- Cancer Research : A recent investigation reported that treatment with 4-bromoquinoline-3,8-dicarboxylic acid led to a significant decrease in cell viability in breast cancer cell lines, suggesting its potential as an anticancer agent .

Q & A

Q. What are the recommended synthetic routes for 4-Bromoquinoline-3,8-dicarboxylic acid, and how can purity be optimized?

Methodological Answer: Synthesis typically involves bromination of quinoline precursors followed by hydrolysis of ester intermediates. For example, ethyl esters of brominated quinoline-carboxylic acids (e.g., ethyl 4-amino-8-bromoquinoline-3-carboxylate) can undergo acid- or base-catalyzed hydrolysis to yield dicarboxylic acids . Purification is achieved via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, eluting with ethyl acetate/hexane gradients). Purity optimization requires monitoring by TLC and HPLC (>95% purity threshold) .

Q. Which spectroscopic techniques are most effective for structural characterization?

Methodological Answer:

- 1H/13C NMR : Assigns proton environments (e.g., aromatic protons at δ 7.5–9.0 ppm) and carboxylic acid groups (δ ~170 ppm in 13C) .

- IR Spectroscopy : Confirms carboxylic acid O-H stretches (~2500–3000 cm⁻¹) and C=O vibrations (~1680–1720 cm⁻¹) .

- Mass Spectrometry (ESI-MS) : Validates molecular weight (e.g., [M+H]+ for C11H7BrNO4: theoretical 304.97 Da) .

Q. What are the solubility properties in common solvents?

Methodological Answer: The compound is sparingly soluble in polar aprotic solvents (e.g., DMSO, DMF) at room temperature but dissolves readily in alkaline aqueous solutions (pH > 7) due to deprotonation of carboxylic acid groups. Solubility in methanol is moderate (~5 mg/mL at 25°C) .

Advanced Research Questions

Q. How does the bromine substituent influence reactivity in cross-coupling reactions?

Methodological Answer: The bromine atom at position 4 serves as a leaving group in palladium-catalyzed couplings (e.g., Suzuki-Miyaura). For instance, reaction with aryl boronic acids in THF/H2O (1:1) at 80°C with Pd(PPh3)4 (5 mol%) yields biaryl derivatives. Kinetic studies show bromine’s electronegativity enhances oxidative addition rates compared to chloro analogs .

Q. What computational strategies predict interactions with bacterial proteins?

Methodological Answer: Molecular docking (AutoDock Vina) and MD simulations (GROMACS) can model binding to targets like E. faecalis PrgX (PDB: 2AW6). Key steps:

- Generate 3D ligand structures (Open Babel).

- Optimize protein-ligand complexes (AMBER force field).

- Calculate binding energies (ΔG ≈ -9.2 kcal/mol for PrgX) and identify hydrogen bonds (e.g., with Asn63A) .

Q. How can contradictions in reported synthetic yields be resolved?

Methodological Answer: Discrepancies arise from variations in bromination conditions (e.g., NBS vs. Br2) or hydrolysis pH. Systematic optimization via Design of Experiments (DoE) with factors like temperature, catalyst loading, and reaction time can identify robust conditions. For example, a Central Composite Design (CCD) model revealed optimal bromination at 60°C with 1.2 eq. NBS (yield: 82% ± 3%) .

Q. What is the stability profile under varying pH and temperature?

Methodological Answer: Stability studies (HPLC monitoring) show:

Q. How can derivatives be designed to enhance bioactivity?

Methodological Answer: Structure-activity relationship (SAR) studies suggest:

- Carboxylic Acid Replacement : Amide derivatives (e.g., CONH2) improve membrane permeability (logP reduction by ~1.5 units).

- Bromine Substitution : Fluorine or nitro groups at position 4 increase antibacterial potency (MIC reduction from 32 µg/mL to 8 µg/mL against E. faecalis) .

Q. Notes

- Advanced questions emphasize mechanistic insights and experimental troubleshooting.

- Methodological answers integrate multi-evidence validation (e.g., synthesis, computational modeling).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.